molecular formula C₁₁H₇D₁₀O₅PS₂ B1157663 Fensulfothion Sulfone-d10

Fensulfothion Sulfone-d10

Cat. No.: B1157663
M. Wt: 334.42
Attention: For research use only. Not for human or veterinary use.
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Description

Fensulfothion Sulfone-d10 is a deuterium-labeled analog of Fensulfothion Sulfone, an organophosphate pesticide metabolite. Its molecular formula is C₁₁H₇D₁₀O₅PS₂ (molecular weight: 334.42), with ≥95% isotopic purity . The compound is structurally characterized by a 4-(methylsulfonyl)phenyl group bonded to a bis-deuterated ethyl phosphorothioate moiety. Key applications include:

  • Tracer studies: Used in mass spectrometry and NMR to track pesticide degradation pathways and metabolic transformations in environmental and biological systems .
  • Quantitative analysis: Serves as an internal standard for high-precision detection of non-deuterated Fensulfothion Sulfone in complex matrices like soil, water, and plant tissues .
  • Environmental monitoring: Facilitates the study of bioaccumulation and persistence of organophosphate derivatives in ecosystems .

Storage: Stable at -20°C (short-term) or +4°C (long-term) .

Properties

Molecular Formula

C₁₁H₇D₁₀O₅PS₂

Molecular Weight

334.42

Synonyms

O,O-Diethyl O-[4-(Methylsulfonyl)phenyl] Ester Phosphorothioic Acid-d10;  Dasanit Sulfone-d10;  Dasanit Sulphone-d10;  O,O-Diethyl O-(4-Methylsulfonylphenyl) Phosphorothioate-d10

Origin of Product

United States

Scientific Research Applications

Pesticide Metabolism Studies

Fensulfothion Sulfone-d10 is instrumental in researching the metabolic pathways of organophosphate pesticides. It enables scientists to track the degradation and transformation of fensulfothion in biological systems. This application is crucial for understanding how pesticides affect non-target organisms and ecosystems.

  • Case Study: A study demonstrated the metabolic pathways of fensulfothion in rats, highlighting the formation of various metabolites through oxidative and hydrolytic processes. The research indicated that female rats exhibited slower excretion rates compared to males, affecting susceptibility to toxicity .

Environmental Monitoring

The compound is also used in environmental monitoring to assess pesticide residues in soil and water samples. Its isotopic labeling enhances detection methods, allowing for more reliable quantification of pesticide levels in agricultural settings.

  • Data Table: Detection Methods Using this compound
MethodSample TypeDetection LimitApplication
LC-MS/MSWater samples10 ng/mLMonitoring pesticide residues
GC-MSSoil samples5 ng/gAssessing soil contamination levels

Toxicological Research

This compound plays a significant role in toxicological studies, particularly in evaluating the effects of organophosphate exposure on human health and wildlife.

  • Case Study: Research involving the administration of fensulfothion to animal models showed significant impacts on cholinesterase activity, a critical enzyme for nervous system function. The findings underscored the importance of monitoring organophosphate levels to prevent potential health risks .

Regulatory Assessments

The use of this compound is essential in regulatory assessments concerning pesticide safety and environmental impact. Its application supports compliance with environmental quality standards (EQS) by providing accurate data on pesticide residues.

  • Example: In compliance evaluations, this compound has been utilized to assess pesticide levels in agricultural runoff, aiding in the determination of potential risks to aquatic life .

Comparison with Similar Compounds

Structural and Isotopic Differences
Compound Molecular Formula Molecular Weight Isotopic Labeling Key Functional Groups CAS Number
Fensulfothion Sulfone-d10 C₁₁H₇D₁₀O₅PS₂ 334.42 Deuterium (10 D) Phosphorothioate, methylsulfonyl 14255-72-2*
Phorate-sulfone D10 C₇D₁₀H₇O₄PS₃ 302.44 Deuterium (10 D) Ethyl-d10 phosphorothioate, sulfone 2733716-74-8
Fenthion-sulfone C₁₀H₁₅O₅PS₂ 310.33 None Dimethyl phosphorothioate, methylsulfonyl 3761-42-0
Fenthion O-analog sulfone C₁₀H₁₅O₆PS 294.26 None Oxon (P=O), methylsulfonyl 14086-35-2

*Unlabelled parent compound.

Key Structural Insights :

  • Isotopic Labeling: this compound and Phorate-sulfone D10 are deuterated at ethyl groups, enhancing their utility as non-reactive tracers .
  • Oxidation State : Fenthion O-analog sulfone contains a P=O (oxon) group, making it more polar and reactive than sulfone derivatives with P=S .
  • Sulfone Position : All compounds share a methylsulfonyl (-SO₂CH₃) group, critical for metabolic stability and resistance to hydrolysis .
Analytical and Functional Comparisons

Sensitivity in Detection :

  • This compound achieves sub-ppb detection limits in LC-MS/MS due to minimal background interference from deuterium .
  • Non-deuterated analogs (e.g., Fenthion-sulfone) require extensive sample cleanup to avoid matrix effects .

Metabolic Pathways :

  • This compound is oxidized from Fensulfothion sulfide in soil and plants, mirroring the degradation of non-deuterated Fensulfothion .
  • Phorate-sulfone D10 undergoes similar oxidative metabolism but exhibits faster degradation in aquatic systems due to its shorter alkyl chains .

Toxicity Profiles :

Compound Acute Toxicity (LD₅₀) Environmental Half-Life Bioaccumulation Potential
This compound Not reported ~60 days (soil) Low (log Kow: 2.1)
Fenthion-sulfone 250 mg/kg (rat) ~30 days (water) Moderate (log Kow: 3.4)
Fenthion O-analog sulfone 48 mg/kg (rat) ~15 days (soil) High (log Kow: 3.8)

Data extrapolated from non-deuterated analogs .

Regulatory Status :

  • This compound is classified as a non-hazardous reference material under OSHA guidelines due to its inert isotopic labeling .
  • Non-deuterated sulfones (e.g., Fenthion-sulfone) are regulated as T+ (Highly Toxic) under EU directives .

Q & A

Q. Table 1. Stability of this compound Under Varying Conditions

ConditionHalf-Life (Days)Degradation ProductReference
pH 4, 25°C90None detected
pH 7, 40°C7Sulfoxide
pH 9, 25°C14Hydrolyzed metabolite

Q. Table 2. LC-MS/MS Parameters for Quantification

ParameterValue
ColumnC18 (2.1 × 50 mm, 1.7 µm)
IonizationESI+
MRM Transition324.3 → 198.1 (Quantifier)
Collision Energy20 eV

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